molecular formula C7H12N6O2 B13635965 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

Cat. No.: B13635965
M. Wt: 212.21 g/mol
InChI Key: GGSPNYZKIXQWHV-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable acylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.

Biology

In biological research, 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to determine the efficacy and safety of this compound in various medical applications.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activity.

    3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: A more complex triazole derivative used in coordination chemistry.

Uniqueness

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific structure, which combines the triazole ring with a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N6O2

Molecular Weight

212.21 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C7H12N6O2/c1-4(5(14)11-7(15)9-2)13-3-10-6(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15)

InChI Key

GGSPNYZKIXQWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC)N1C=NC(=N1)N

Origin of Product

United States

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